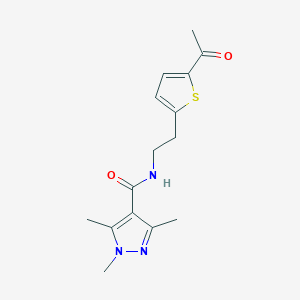

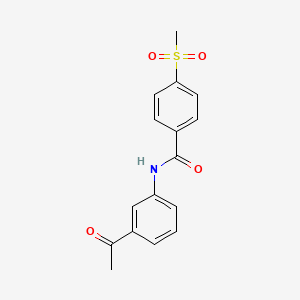

N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various pyrazole derivatives has been explored in the provided studies. For instance, a series of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides were synthesized through a ring closure reaction involving phenyl-1-(thiophen-2-yl) prop-2-en-1-ones and thiosemicarbazide in an alcoholic basic medium . Another study reported the synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives via heterocyclization of 1-cyanophenyl acetic acid hydrazide with isocyanates . Additionally, an unexpected product with a carboxamide moiety joined to a substituted pyrazoline ring was obtained from the reaction between 4-(4-methylphenyl)but-3-en-2-one and aminoguanidine . A TBTU-mediated synthesis approach was used to produce 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides from the reaction of pyrazole carboxylic acid with amines . Lastly, novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives were synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), carbon-13 NMR (13C NMR), mass spectrometry, and elemental analyses were employed to characterize the phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides . The crystal structure of the unexpected product from the reaction of 4-(4-methylphenyl)but-3-en-2-one with aminoguanidine revealed a flat-envelope conformation for the pyrazoline ring and an almost perpendicular orientation of the substituted phenyl ring to the heterocycle . X-ray crystal diffraction was used to determine the structures of the novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives, with isomeric intermediates being unambiguously confirmed .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole derivatives are characterized by heterocyclization and ring closure reactions. The formation of carbothioamide and carboxamide moieties is a common theme in these reactions, as seen in the synthesis of phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides and N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives . The use of TBTU as a catalyst in the synthesis of 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides indicates a coupling reaction facilitated by the reagent .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their structural characterization and biological evaluation. The antidepressant activity of the phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides was assessed using in silico toxicity, blood-brain barrier, and human oral absorption prediction, with one compound showing significant reduction in immobility time in behavioral tests . Antibacterial evaluation of the N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives revealed high activity against various strains of Staphylococcus aureus, including methicillin-resistant strains . The intermolecular hydrogen bonding involving the carbonyl O atom of the unexpected product from the reaction of 4-(4-methylphenyl)but-3-en-2-one with aminoguanidine suggests its potential for interaction with biological targets . The biological evaluation of the novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives indicated their ability to suppress lung cancer cell growth .

Applications De Recherche Scientifique

Heterocyclic Compound Synthesis

N-(2-(5-acetylthiophen-2-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide serves as a precursor in the synthesis of diverse heterocyclic compounds. Studies demonstrate its utility in generating thiophenylhydrazonoacetates for heterocyclic synthesis, yielding pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb et al., 2004). Similar approaches have led to the formation of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, highlighting the compound's versatility in heterocyclic chemistry (Mohareb et al., 2004).

Antibacterial and Anticancer Potential

Research also explores the antibacterial and anticancer potential of derivatives synthesized from this compound. For instance, microwave-assisted synthesis of chalcone and its polycyclic heterocyclic analogues has shown promising antibacterial activity, highlighting the potential of these compounds in developing new antibacterial agents (Khan et al., 2019). Similarly, novel pyrazolopyrimidine derivatives have been evaluated for their anticancer and anti-5-lipoxygenase activities, suggesting a promising avenue for therapeutic development (Rahmouni et al., 2016).

Novel Synthetic Pathways

Further research underscores the role of this compound in enabling novel synthetic pathways. This includes the synthesis of N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, facilitating high-yield and purity routes to target compounds (Prabakaran et al., 2012). These methodologies contribute significantly to the field of medicinal chemistry by providing efficient routes to potentially therapeutic agents.

Mécanisme D'action

Target of Action

Many thiophene derivatives have been found to have diverse biological activities . They are often used in the development of new drugs due to their ability to bind with high affinity to multiple receptors .

Biochemical Pathways

Thiophene derivatives can affect various biochemical pathways depending on their specific targets. For example, some thiophene derivatives have been found to have antimicrobial, antioxidant, anticorrosion, and anticancer activities .

Result of Action

The result of the compound’s action would depend on its specific targets and mode of action. For example, some thiophene derivatives have been found to inhibit the growth of certain types of cancer cells .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(5-acetylthiophen-2-yl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-9-14(10(2)18(4)17-9)15(20)16-8-7-12-5-6-13(21-12)11(3)19/h5-6H,7-8H2,1-4H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJWZWNRPWRDSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(=O)NCCC2=CC=C(S2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[2-(methylamino)-1,3-thiazol-4-yl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2508739.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2508740.png)

![N1-[2-(trifluoromethyl)phenyl]benzene-1,2-diamine](/img/structure/B2508742.png)

![2-[[1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2508743.png)

![5-[(2-Fluorophenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2508748.png)

![(2,6-Dimethylmorpholino)(6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2508753.png)

![6-(4-benzylpiperidin-1-yl)-N-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2508754.png)

![N-(2-fluorophenyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2508755.png)